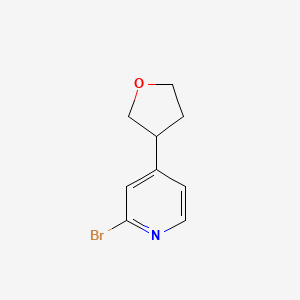

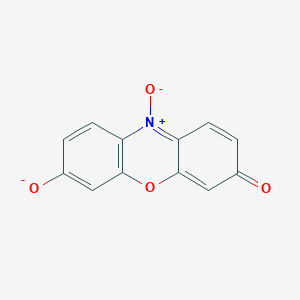

![molecular formula C19H14N2 B11712242 N-[(E)-phenylmethylidene]-9H-carbazol-9-amine](/img/structure/B11712242.png)

N-[(E)-phenylmethylidene]-9H-carbazol-9-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(E)-fenilmetilideno]-9H-carbazol-9-amina es un compuesto orgánico que pertenece a la clase de derivados de carbazol. Los derivados de carbazol son conocidos por sus versátiles aplicaciones en diversos campos debido a sus propiedades estructurales y electrónicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N-[(E)-fenilmetilideno]-9H-carbazol-9-amina generalmente implica la reacción de condensación entre 9H-carbazol-9-amina y benzaldehído. La reacción generalmente se lleva a cabo en presencia de un catalizador adecuado, como un ácido o una base, bajo condiciones de reflujo. La reacción se puede representar de la siguiente manera:

[ \text{9H-carbazol-9-amina} + \text{benzaldehído} \rightarrow \text{N-[(E)-fenilmetilideno]-9H-carbazol-9-amina} ]

Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación, como recristalización o cromatografía.

Tipos de reacciones:

Oxidación: N-[(E)-fenilmetilideno]-9H-carbazol-9-amina puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: El compuesto puede participar en reacciones de sustitución electrófila y nucleófila, dependiendo de los sustituyentes presentes en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en medio ácido o básico.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Agentes halogenantes como N-bromosuccinimida para la sustitución electrófila.

Productos principales:

Oxidación: Formación de los derivados correspondientes del ácido carbazol-9-carboxílico.

Reducción: Formación de N-fenilmetil-9H-carbazol-9-amina.

Sustitución: Formación de derivados halogenados de carbazol.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(9H-CARBAZOL-9-YL)-1-PHENYLMETHANIMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted carbazole derivatives.

Aplicaciones Científicas De Investigación

N-[(E)-fenilmetilideno]-9H-carbazol-9-amina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas y polímeros más complejos.

Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.

Industria: Utilizado en el desarrollo de dispositivos electrónicos orgánicos, como diodos orgánicos emisores de luz (OLED) y células fotovoltaicas.

Mecanismo De Acción

El mecanismo de acción de N-[(E)-fenilmetilideno]-9H-carbazol-9-amina involucra su interacción con objetivos moleculares específicos, lo que lleva a diversos efectos biológicos. El compuesto puede unirse al ADN o las proteínas, alterando su función y provocando respuestas celulares. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.

Compuestos similares:

- N-fenilcarbazol

- N-vinilcarbazol

- N-etilcarbazol

Comparación: N-[(E)-fenilmetilideno]-9H-carbazol-9-amina es único debido a su conjugación extendida y la presencia del grupo fenilmetilideno, que confiere propiedades electrónicas distintas. En comparación con otros derivados de carbazol, este compuesto exhibe mayor estabilidad y potencial para su uso en aplicaciones optoelectrónicas.

Comparación Con Compuestos Similares

Similar Compounds

- N-[(E)-(2-Phenylpyrimidin-5-yl)methylene]-9H-carbazol-9-amine

- 3-(9H-Carbazol-9-yl)phenylboronic acid

Uniqueness

(E)-N-(9H-CARBAZOL-9-YL)-1-PHENYLMETHANIMINE is unique due to its specific structural features, which include a carbazole moiety linked to a phenylmethanimine group. This structure imparts distinct photophysical properties, making it highly suitable for applications in organic electronics and as a fluorescence marker in biological studies .

Propiedades

Fórmula molecular |

C19H14N2 |

|---|---|

Peso molecular |

270.3 g/mol |

Nombre IUPAC |

(E)-N-carbazol-9-yl-1-phenylmethanimine |

InChI |

InChI=1S/C19H14N2/c1-2-8-15(9-3-1)14-20-21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-14H/b20-14+ |

Clave InChI |

NQAWGLIDDGDWFD-XSFVSMFZSA-N |

SMILES isomérico |

C1=CC=C(C=C1)/C=N/N2C3=CC=CC=C3C4=CC=CC=C42 |

SMILES canónico |

C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C4=CC=CC=C42 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712160.png)

![N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11712162.png)

![N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]pyridine-3-carboxamide](/img/structure/B11712186.png)

![2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11712209.png)

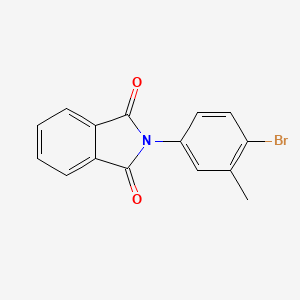

![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712212.png)

![5-{[1,1'-Biphenyl]-4-YL}-2-{4-[(1E)-2-(naphthalen-2-YL)ethenyl]phenyl}-1,3-oxazole](/img/structure/B11712234.png)

![2-(propan-2-ylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B11712244.png)

![2-(4-nitrophenyl)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11712248.png)